N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Description
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a phenylacetyl group, and a carboxamide group
Properties
IUPAC Name |
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)15(19)13-9-12(10-16-13)14(18)8-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDCOAQBHNBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328404 | |
| Record name | N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338403-34-2 | |
| Record name | N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves the reaction of N,N-dimethyl-4-nitrosoaniline with phenylacetyl chloride under basic conditions. The reaction is carried out in an aqueous medium, often with the addition of sodium hydroxide to maintain the basic environment . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(2-phenylacetyl)piperazine-1-sulfonamide: Shares a similar phenylacetyl group but differs in the core structure.
N,N-dimethyl-4-{[(3R)-1-(2-phenylacetyl)piperidin-3-yl]carbonyl}piperazine: Contains a piperidine ring instead of a pyrrole ring.
Uniqueness
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a pyrrole ring with a dimethyl group and a phenylacetyl substituent. This structure contributes to its unique chemical properties, enabling it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against several bacterial strains, likely due to its ability to disrupt cellular processes.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Research Findings
Recent studies have explored the compound's biological activities in depth. Below is a summary of key findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro studies using human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Applications in Medicine
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Antibiotic Development : Its antimicrobial properties suggest potential for development as a new class of antibiotics.
- Cancer Therapy : The compound's cytotoxic effects on cancer cells indicate its potential use in chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
